molecular formula C15H21N5O B6437383 2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol CAS No. 2405667-36-7

2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol

Cat. No.: B6437383
CAS No.: 2405667-36-7
M. Wt: 287.36 g/mol
InChI Key: YKTHMEKFLFQNTH-UHFFFAOYSA-N
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Description

2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group and linked to a piperazine-ethanol moiety. The cyclopropyl group may enhance metabolic stability, while the ethanol-substituted piperazine could improve solubility and bioavailability.

Properties

IUPAC Name

2-[4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c21-10-9-18-5-7-19(8-6-18)15-14-11-13(12-1-2-12)17-20(14)4-3-16-15/h3-4,11-12,21H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTHMEKFLFQNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of cyclopropyl groups and subsequent functionalization to introduce the ethan-1-ol moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethan-1-ol group to a carbonyl compound.

    Reduction: Reduction of the pyrazolo[1,5-a]pyrazine core to form dihydropyrazolo derivatives.

    Substitution: Nucleophilic substitution reactions at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like alkyl halides or amines under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of dihydropyrazolo derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core is known to inhibit certain enzymes, potentially leading to altered cellular processes and therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a detailed analysis:

Pyrazolo-Pyrazine Derivatives

The European Patent Application (2023) discloses 2-(4-cyclopropyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one . This compound shares the pyrazolo[1,5-a]pyrazine core and a piperazine-ethanol side chain with the target molecule. Key differences include:

  • Substituents: The patent compound has a 6-methyl group on the pyrazine ring and an additional pyrido-pyrimidinone moiety.
  • Bioactivity: The pyrido-pyrimidinone extension likely enhances kinase inhibitory activity compared to the simpler ethanol-substituted piperazine in the target compound.

Pyrazolo-Pyrimidine and Triazolopyrimidine Derivatives

describes pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines . While these lack the piperazine-ethanol group, their pyrazolo-pyrimidine cores share synthetic pathways with the target compound. Notable distinctions:

  • Synthetic Complexity : The target compound’s cyclopropylpyrazolo[1,5-a]pyrazine requires specialized coupling reactions, whereas pyrazolo-pyrimidines in are synthesized via cyclocondensation of imidoformates.
  • Isomerization Behavior : Pyrazolo-triazolopyrimidines in undergo isomerization under varying conditions, suggesting the target compound’s stability may depend on its rigid cyclopropyl group.

Triazolo[1,5-a]pyrimidine Derivatives

highlights 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxyacetyl hydrazones with herbicidal and fungicidal activity . Although structurally distinct, these compounds share functional similarities:

  • Bioactivity: The target compound’s piperazine-ethanol group may confer receptor-binding advantages akin to the acetyl hydrazones’ activity in .
  • Chirality Effects: notes that chiral centers enhance bioactivity, suggesting the target compound’s ethanol group could be optimized stereoselectively.

Arylpiperazine Derivatives

discusses 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) . Comparisons include:

  • Piperazine Linkage : Both compounds utilize piperazine as a linker, but Compound 5 employs a trifluoromethylphenyl group for enhanced lipophilicity, whereas the target compound uses cyclopropylpyrazolo-pyrazine for aromatic stacking.
  • Synthetic Routes : Compound 5 is synthesized via acid coupling, while the target compound likely involves nucleophilic substitution or Buchwald-Hartwig amination.

Data Table: Key Structural and Functional Comparisons

Compound Name / Class Core Structure Key Substituents Bioactivity/Application Source
Target Compound Pyrazolo[1,5-a]pyrazine Cyclopropyl, piperazine-ethanol Kinase inhibition (hypothetical) N/A
Patent Analog (EP 2023) Pyrazolo-pyrazine + pyrido-pyrimidinone 6-methyl, pyrido-pyrimidinone Kinase inhibition (implied)
Pyrazolo[3,4-d]pyrimidines Pyrazolo-pyrimidine p-Tolyl, hydrazine Isomerization studies
Triazolo[1,5-a]pyrimidine hydrazones Triazolo-pyrimidine Acetyl hydrazone, chiral centers Herbicidal, fungicidal
Arylpiperazine (Compound 5) Pyrazole + piperazine Trifluoromethylphenyl, butanone GPCR modulation (hypothetical)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s cyclopropylpyrazolo-pyrazine core may pose challenges in regioselective functionalization compared to simpler pyrazolo-pyrimidines .
  • Bioactivity Potential: Piperazine-ethanol derivatives often exhibit improved solubility and blood-brain barrier penetration, suggesting advantages over lipophilic analogs like those in .
  • Chirality and Optimization : ’s findings on chiral centers recommend exploring stereoisomers of the target compound for enhanced efficacy.

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